

# 3-Bromo-5-methylphenol IUPAC name and structure

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## Compound of Interest

Compound Name: 3-Bromo-5-methylphenol

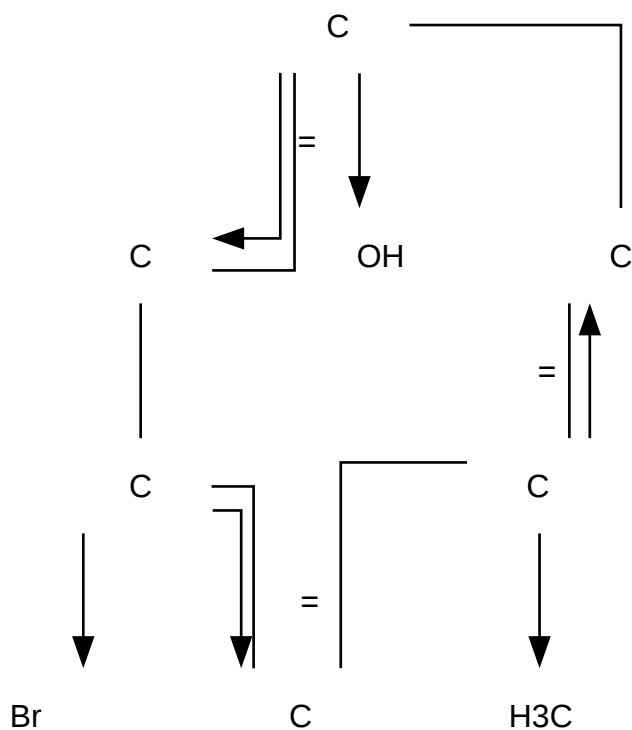
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## Structural Elucidation and Nomenclature

**3-Bromo-5-methylphenol**, identified by the CAS Number 74204-00-5, is a disubstituted phenol.<sup>[1]</sup> The systematic IUPAC name, **3-bromo-5-methylphenol**, is derived from its molecular structure.<sup>[1][2]</sup> The principal functional group is the hydroxyl (-OH) group attached to the benzene ring, which classifies the molecule as a phenol. The carbon atom bonded to this hydroxyl group is designated as position 1. The ring is then numbered to give the substituents—a bromine atom and a methyl group—the lowest possible locants, which are positions 3 and 5, respectively.

The structure facilitates its role as a versatile intermediate in organic synthesis. The phenolic hydroxyl group can undergo O-alkylation or O-acylation, while the aromatic ring is susceptible to further electrophilic substitution, guided by the existing substituents. The bromo-substituent is a key functional handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are fundamental to modern drug discovery for creating complex molecular architectures.



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## References

- 1. 3-Bromo-5-methylphenol | C<sub>7</sub>H<sub>7</sub>BrO | CID 12648409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-methylphenol | 74204-00-5 [sigmaaldrich.com]

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